gsiB protein - 147605-11-6

gsiB protein

Catalog Number: EVT-1519575
CAS Number: 147605-11-6
Molecular Formula: C10H24O6Si2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

GsiB is classified as a member of the glutathione-binding protein family. It has been identified in several bacterial species, with significant studies focusing on its role in Bacillus subtilis and Escherichia coli. The protein functions as part of the glutathione transport system, which is crucial for detoxifying reactive oxygen species and protecting cells from oxidative damage .

Synthesis Analysis

Methods and Technical Details

The synthesis of GsiB can be achieved through recombinant DNA technology. The gsiB gene is typically cloned into expression vectors suitable for E. coli host systems. Techniques such as polymerase chain reaction (PCR) are employed to amplify the gsiB coding sequence, followed by cloning into plasmids using methods like Sequence and Ligation-Independent Cloning (SLIC).

Purification Techniques:

  • Affinity Chromatography: Initially, GsiB is expressed as a fusion protein with maltose-binding protein (MBP) to facilitate purification. Nickel affinity chromatography is used to isolate the GsiB-MBP fusion protein.
  • Cleavage and Further Purification: The fusion protein is then treated with tobacco etch virus protease to remove MBP, followed by additional purification steps to obtain pure GsiB .
Molecular Structure Analysis

Structure and Data

GsiB exhibits a structure typical of glutathione-binding proteins, characterized by a compact globular form that facilitates binding interactions with glutathione. Structural studies using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy reveal that GsiB contains specific binding sites for glutathione.

Key Structural Features:

  • Binding Sites: The protein has distinct regions that interact with glutathione, enabling it to perform its function effectively.
  • Stability Factors: The presence of disulfide bonds contributes to the stability of GsiB under oxidative conditions .
Chemical Reactions Analysis

Reactions and Technical Details

GsiB participates in several biochemical reactions related to glutathione metabolism. One notable reaction involves the binding of glutathione, which can be represented as follows:

GsiB+GlutathioneGsiB Glutathione Complex\text{GsiB}+\text{Glutathione}\rightarrow \text{GsiB Glutathione Complex}

This complex formation is crucial for transporting glutathione across bacterial membranes. Additionally, GsiB may undergo conformational changes upon binding that enhance its protective functions against oxidative stress.

Mechanism of Action

Process and Data

The mechanism of action for GsiB involves its role as a chaperone-like protein that stabilizes other proteins under stress conditions. When bacteria experience oxidative stress, GsiB binds to glutathione, facilitating its transport into cells where it can neutralize harmful reactive oxygen species.

Key Mechanistic Insights:

  • Oxidative Stress Response: GsiB expression is upregulated in response to oxidative stress, indicating its role in cellular defense mechanisms.
  • Protein Interactions: It interacts with other chaperones like DnaK and GroEL, which are essential for proper protein folding and protection during stress .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

GsiB exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 20 kDa.
  • Isoelectric Point: Varies depending on the specific isoform.
  • Solubility: Highly soluble in aqueous solutions, particularly under physiological pH conditions.
  • Stability: Maintains structural integrity under various temperature ranges but may denature under extreme oxidative conditions .
Applications

Scientific Uses

GsiB has significant applications in various scientific fields:

  • Biochemistry Research: Understanding the role of GsiB in oxidative stress responses provides insights into bacterial survival mechanisms.
  • Biotechnology: Its properties are exploited in developing biosensors for detecting oxidative stress in microbial systems.
  • Pharmaceutical Development: Targeting GsiB pathways may offer therapeutic strategies for enhancing bacterial resistance or developing antibiotics against pathogenic bacteria .
Structural Characterization of GsiB

Primary Structure Analysis: Gene Sequence and Amino Acid Composition

The GsiB protein is encoded by the gsiB gene (UniProt ID: Q0T6D2) in Escherichia coli and related Gram-negative bacteria. The gene sequence (accession number: HM217135) was cloned from E. coli MG1655 and heterologously expressed in BL21(DE3) strains for characterization [1]. The primary structure comprises 514 amino acids with a theoretical molecular mass of 56 kDa, confirmed experimentally via SDS-PAGE analysis [1]. Although the search results do not provide a full amino acid sequence, periplasmic solute-binding proteins like GsiB typically feature:

  • Signal peptides for periplasmic localization
  • High proportions of polar residues (e.g., aspartate, glutamate) in ligand-binding pockets
  • Conserved cysteine residues for disulfide bond formation, critical for structural stability

Table 1: Key Primary Structure Features of GsiB

PropertyValueMethod of Determination
Amino acid length514 residuesGene sequencing
Molecular mass (monomer)56 kDaSDS-PAGE
Gene locusgsiB (HM217135)Cloning from E. coli MG1655
Theoretical pI8.22Computational prediction

Tertiary and Quaternary Structure Determination via X-ray Crystallography and Cryo-EM

While experimental tertiary structures of GsiB remain unreported, computed models (e.g., AlphaFold DB: AF-Q0T6D2-F1) predict a globular fold characteristic of periplasmic binding proteins. Key features include:

  • Global pLDDT score of 92.89, indicating high model confidence [3]
  • A bilobal architecture with a deep cleft for glutathione binding
  • Dimeric quaternary structure: Native-PAGE reveals bands at ~110 kDa (dimer) alongside the 56 kDa monomer, suggesting dimerization under physiological conditions [1]

Notably, glutathione binding induces conformational shifts detectable via native gel electrophoresis, though structural details await experimental validation [1]. Cryo-EM or crystallographic studies are needed to resolve:

  • ATP-driven conformational changes during glutathione import
  • Exact orientation of helices and β-sheets forming the binding pocket

Domain Architecture: Glutathione-Binding Motifs and Solute-Binding Domains

GsiB belongs to the family of periplasmic solute-binding proteins (SBPs) associated with ABC transporters. Its domain organization includes:

  • N-terminal helical domain: Predicted to anchor the protein to the membrane
  • Central β-sheet core: Forms the ligand-binding scaffold
  • C-terminal globular domain: Encloses glutathione upon binding [3]

Though specific glutathione-binding motifs are undefined in GsiB, analogous SBPs utilize:

  • Arginine/tryptophan clusters for γ-glutamyl moiety recognition
  • Polar residues (histidine, serine) to coordinate glycine and cysteine residues of glutathione

Table 2: Predicted Domain Classification of GsiB

Classification SystemClassFoldSuperfamily
CATHMainly α/βNot assignedPeriplasmic SBPs
SCOPAlpha and beta (a/b)Glutathione-binding proteinsABC transporter SBPs

Comparative Structural Homology with Other Bacterial Periplasmic Binding Proteins

GsiB shares evolutionary and structural relationships with glutathione-binding proteins across Gram-negative bacteria:

  • High homology with Shigella flexneri GsiB: AlphaFold models of both proteins (UniProt Q0T6D2) show identical topology [3]
  • Structural convergence with substrate-binding proteins: Similar to maltose-binding protein (MBP), GsiB likely undergoes a "Venus flytrap" motion during ligand binding [1]
  • Divergent evolution from non-glutathione transporters: Despite shared SBP architecture, GsiB lacks significant sequence identity (<30%) with metal- or sugar-binding homologs, implying functional specialization [8]

Recent network-based structural comparisons reveal that GsiB homologs conserve:

  • Core residue-residue interaction networks around the binding cleft
  • Flexible loop regions governing substrate specificity [8]
  • Dimerization interfaces stabilized by hydrophobic residues

Threading algorithms (e.g., DeepThreader) confirm GsiB adopts a fold distinct from cytoplasmic glutathione transferases, underscoring its role in transport rather than catalysis [4].

Properties

CAS Number

147605-11-6

Product Name

gsiB protein

Molecular Formula

C10H24O6Si2

Synonyms

gsiB protein

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